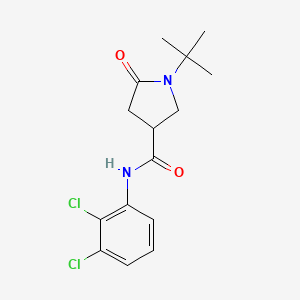![molecular formula C26H23N5O B14961757 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14961757.png)
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions. One common method involves the reaction of 2-chloromethyl-4-methyl-quinazoline with an appropriate amine under anhydrous conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce the corresponding amines.
Applications De Recherche Scientifique
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Such as prazosin and doxazosin, which are used to treat hypertension and benign prostatic hyperplasia.
Quinazolinone Derivatives: Such as erlotinib and gefitinib, which are used in cancer therapy.
Uniqueness
2-[(4,8-DIMETHYLQUINAZOLIN-2-YL)AMINO]-6-METHYL-5-[(NAPHTHALEN-1-YL)METHYL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific structural features, which confer distinct biological activities
Propriétés
Formule moléculaire |
C26H23N5O |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-5-(naphthalen-1-ylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H23N5O/c1-15-8-6-13-20-16(2)27-25(29-23(15)20)31-26-28-17(3)22(24(32)30-26)14-19-11-7-10-18-9-4-5-12-21(18)19/h4-13H,14H2,1-3H3,(H2,27,28,29,30,31,32) |
Clé InChI |
PSTIBKPAHDGSSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=C(C(=O)N3)CC4=CC=CC5=CC=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[(benzylamino)methylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14961682.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]thiophene-2-carboxamide](/img/structure/B14961692.png)
![9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14961698.png)

![2-chloro-N'-[1-(2-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961715.png)
![N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961719.png)
![N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]-2-phenoxyacetamide](/img/structure/B14961730.png)
![N-[1-(4-fluorobenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B14961731.png)
![dimethyl 2-[2,2,7-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14961739.png)
![N-(2-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961745.png)
![N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide](/img/structure/B14961761.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-4-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14961765.png)
![Ethyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B14961768.png)
![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14961772.png)
